

Quantum Chemical Calculations for 3,5-Difluorobiphenyl: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Difluorobiphenyl

Cat. No.: B3355309

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Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and conformational properties of **3,5-Difluorobiphenyl**. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational methodology based on established best practices for fluorinated aromatic compounds. The guide details a proposed workflow using Density Functional Theory (DFT), summarizing anticipated quantitative data in structured tables and visualizing key processes and molecular interactions through detailed diagrams. This document is intended to serve as a practical resource for researchers in computational chemistry, materials science, and drug development.

Introduction

3,5-Difluorobiphenyl is a fluorinated aromatic compound with potential applications in medicinal chemistry, materials science, and organic electronics. The introduction of fluorine atoms can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. Understanding the precise three-dimensional structure, conformational flexibility, and electronic landscape of **3,5-Difluorobiphenyl** is crucial for predicting its behavior and designing novel applications.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate these properties at the atomic level. This guide presents a standardized protocol for performing such calculations, enabling the generation of reliable data on molecular geometry, conformational energetics, and electronic properties.

Proposed Computational Methodology

This section details a recommended computational protocol for the quantum chemical analysis of **3,5-Difluorobiphenyl**. The workflow is designed to provide a comprehensive understanding of the molecule's properties.

Software and Hardware

A variety of quantum chemistry software packages can be employed for these calculations, including but not limited to Gaussian, ORCA, and Q-Chem. The choice of software will depend on user preference and available licenses. High-performance computing (HPC) resources are recommended for efficient completion of the calculations, particularly for frequency analyses and conformational searches.

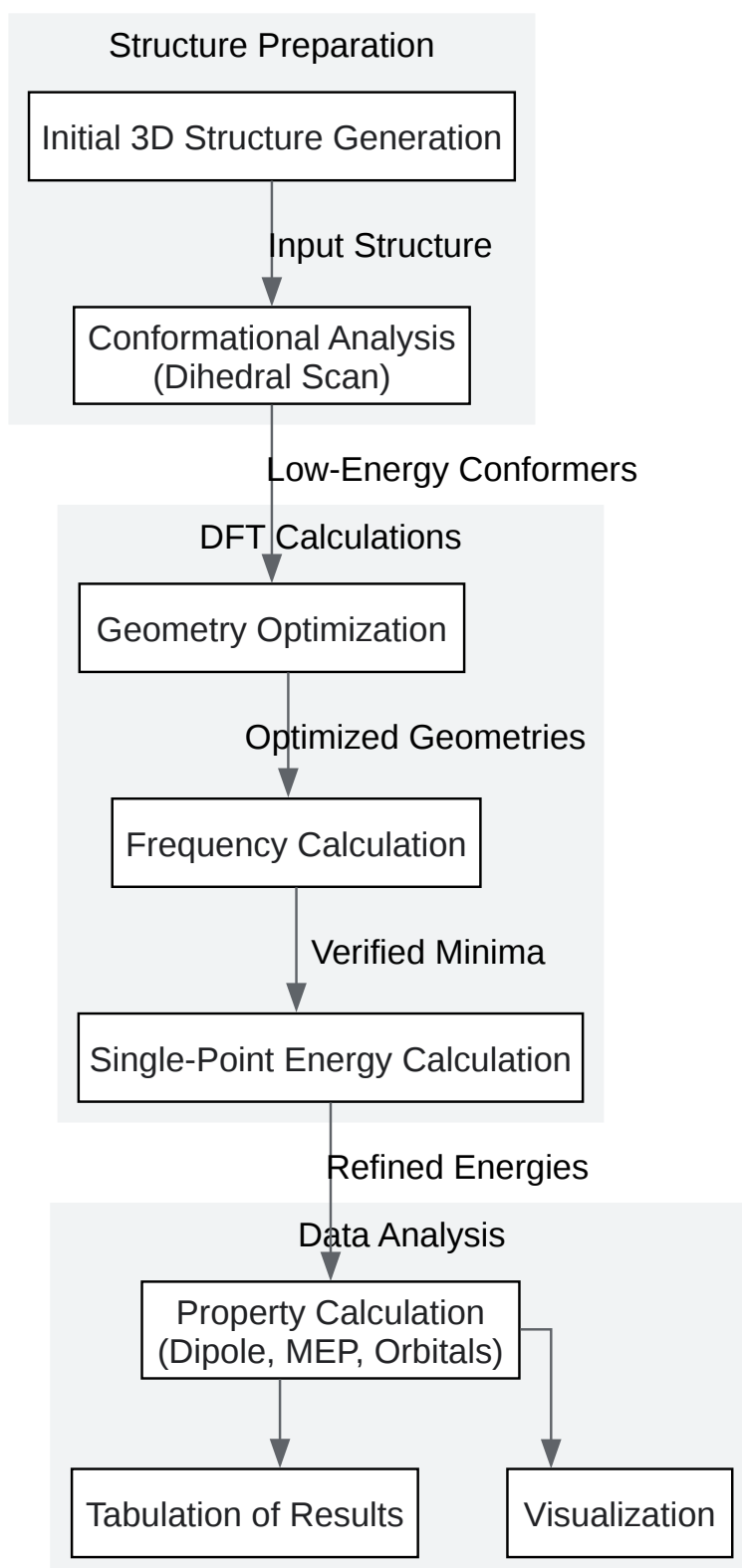
Computational Workflow

The proposed computational workflow is as follows:

- **Initial Structure Generation:** A 3D model of **3,5-Difluorobiphenyl** is constructed using a molecular modeling program.
- **Conformational Analysis:** A conformational search is performed to identify the global minimum energy structure and other low-energy conformers. This is crucial for biphenyl systems due to the rotational freedom around the inter-ring C-C bond. A relaxed potential energy surface scan of the dihedral angle between the two phenyl rings is a recommended approach.
- **Geometry Optimization:** The geometries of the identified conformers are fully optimized without any symmetry constraints.
- **Frequency Calculation:** Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary

frequencies) and to obtain thermodynamic data.

- **Single-Point Energy Calculation:** To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a larger basis set.
- **Property Calculations:** Various molecular properties are calculated, including the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).



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